Molecular Weight and Spacer Length: PEG2 vs PEG3 vs PEG4 Linker Comparison
NH-bis-PEG2 provides the shortest spacer length among the NH-bis-PEGn series, with a molecular weight of 193.24 g/mol and 2 PEG units, compared to 281.35 g/mol for NH-bis-PEG3 (3 PEG units) and approximately 369 g/mol for NH-bis-PEG4 (4 PEG units) . This reduced molecular footprint minimizes the distance between conjugated moieties to approximately 8–10 Å per PEG2 spacer, versus approximately 12–15 Å for PEG3 and 16–20 Å for PEG4 [1]. In PROTAC applications, shorter linkers can enhance ternary complex formation efficiency by bringing the E3 ligase ligand and target protein ligand into closer proximity, a parameter that must be empirically optimized [1].
| Evidence Dimension | Molecular weight and PEG unit count |
|---|---|
| Target Compound Data | 193.24 g/mol; 2 PEG units |
| Comparator Or Baseline | NH-bis-PEG3: 281.35 g/mol, 3 PEG units; NH-bis-PEG4: approx. 369 g/mol, 4 PEG units |
| Quantified Difference | 88.11 g/mol reduction vs PEG3 (31.3% lower molecular weight); approx. 176 g/mol reduction vs PEG4 (47.7% lower) |
| Conditions | Calculated from molecular formulas; PEG unit count verified by vendor specifications |
Why This Matters
Shorter spacer length enables tighter conjugation geometry, which can be critical for applications requiring precise spatial control between functional domains.
- [1] Giese MW, Woodman RH, Hermanson GT, Davis PD. The Use of Uniform PEG Compounds in the Design of ADCs. In: Chemical Linkers in Antibody–Drug Conjugates (ADCs). RSC; 2021:286-376. (Class-level inference on PEG spacer length effects.) View Source
